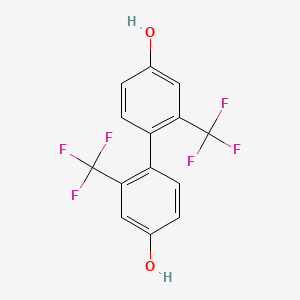

2,2'-Bis(trifluoromethyl)-1,1'-biphenyl-4,4'-diol

Description

2,2'-Bis(trifluoromethyl)-1,1'-biphenyl-4,4'-diol is a fluorinated biphenyl diol characterized by two hydroxyl groups at the 4,4′ positions and trifluoromethyl (-CF₃) groups at the 2,2′ positions. The electron-withdrawing nature of the -CF₃ substituents significantly influences its electronic properties, acidity, and reactivity. This compound is of interest in materials science, catalysis, and pharmaceutical research due to its unique structural features .

Properties

Molecular Formula |

C14H8F6O2 |

|---|---|

Molecular Weight |

322.20 g/mol |

IUPAC Name |

4-[4-hydroxy-2-(trifluoromethyl)phenyl]-3-(trifluoromethyl)phenol |

InChI |

InChI=1S/C14H8F6O2/c15-13(16,17)11-5-7(21)1-3-9(11)10-4-2-8(22)6-12(10)14(18,19)20/h1-6,21-22H |

InChI Key |

WKEMPZXNWLQLBM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1O)C(F)(F)F)C2=C(C=C(C=C2)O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves the construction of the biphenyl core substituted with trifluoromethyl groups at the 2,2'-positions, followed by functionalization at the 4,4'-positions to introduce hydroxyl groups. Key steps include:

- Formation of the biphenyl skeleton via cross-coupling reactions or rearrangement methods.

- Introduction of trifluoromethyl substituents.

- Conversion of amino or halogen substituents at the 4,4'-positions to hydroxyl groups.

Rearrangement Method from 3,3'-Bis(trifluoromethyl)hydrazobenzene

A notable industrially valuable method involves the rearrangement of 3,3'-Bis(trifluoromethyl)hydrazobenzene in the presence of an organic solvent and an inorganic acid to yield 2,2'-Bis(trifluoromethyl)-4,4'-diaminobiphenyl , which can be subsequently converted to the diol derivative.

-

- The hydrazobenzene starting material undergoes rearrangement under acidic conditions.

- After the rearrangement, the reaction mixture pH is adjusted to 0–2 to isolate the diaminobiphenyl as an acid salt.

- Alkali treatment of the acid salt liberates the free diaminobiphenyl.

- Subsequent functional group transformations convert the amino groups to hydroxyl groups.

-

- Higher yield compared to previous methods.

- Simple procedure with suppression of product loss in the mother liquor.

- Industrial scalability and economic feasibility.

| Step | Reaction Condition | Product | Yield/Notes |

|---|---|---|---|

| 1 | Rearrangement in organic solvent + inorganic acid | 2,2'-Bis(trifluoromethyl)-4,4'-diaminobiphenyl (acid salt) | Isolated by pH adjustment (0–2) |

| 2 | Alkali treatment | Free 2,2'-Bis(trifluoromethyl)-4,4'-diaminobiphenyl | High yield, improved isolation |

| 3 | Conversion of amino to hydroxyl groups | This compound | Subsequent functionalization step |

This method is described in detail in a Japanese patent (JP4942511B2) and is considered industrially valuable due to its efficiency and yield.

Cross-Coupling Reactions for Biphenyl Construction

Another common approach involves Suzuki–Miyaura cross-coupling reactions between fluorinated aryl halides and trifluoromethyl-substituted boronic acids to form fluorinated biphenyl frameworks.

-

- Catalysts: Pd2(dba)3 (tris(dibenzylideneacetone)dipalladium(0))

- Ligands: SPhos or XPhos

- Bases: Sodium carbonate (Na2CO3) or potassium carbonate (K2CO3)

- Solvent mixtures: Tetrahydrofuran (THF), toluene, and water

- Temperature: Reflux conditions

-

- Coupling of tetrafluoroiodobenzene with trifluoroboronic acid yields fluorinated biphenyl derivatives.

- Adjusting ligand and base affects the selectivity and yield of the desired biphenyl compound.

-

- This method allows for modular synthesis of various biphenyl derivatives with trifluoromethyl groups.

- Post-coupling functionalization can introduce hydroxyl groups at the 4,4'-positions.

| Component | Example Used | Role |

|---|---|---|

| Aryl halide | Tetrafluoroiodobenzene | Electrophilic coupling partner |

| Boronic acid | Trifluoromethylboronic acid | Nucleophilic coupling partner |

| Catalyst | Pd2(dba)3 | Palladium catalyst |

| Ligand | SPhos or XPhos | Enhances catalyst activity |

| Base | Na2CO3 or K2CO3 | Facilitates coupling |

| Solvent | THF/Toluene/H2O mixture | Reaction medium |

This approach is well documented in recent synthetic reviews on biphenyl derivatives.

Functional Group Transformation to Diol

The conversion of amino or halogen substituents at the 4,4'-positions to hydroxyl groups involves:

- Demethylation or deprotection steps if protecting groups are used.

- Hydrolysis or nucleophilic substitution reactions.

For example, demethylation of methoxy-protected biphenyls with boron tribromide (BBr3) in dichloromethane followed by hydrolysis yields the diol.

Summary Data Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2,2’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, and various substituted biphenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,2’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Biphenyl Diols

Substituent Effects on Acidity and Reactivity

The -CF₃ groups in 2,2'-Bis(trifluoromethyl)-1,1'-biphenyl-4,4'-diol enhance the acidity of the hydroxyl protons compared to derivatives with electron-donating substituents. For example:

- 3,3′,5,5′-Tetra‑tert‑butyl‑[1,1′-biphenyl]‑4,4′-diol : The bulky tert-butyl groups are electron-donating, reducing hydroxyl acidity. This compound is less reactive in deprotonation reactions compared to the fluorinated analog .

- 4,4′-Diiodobiphenyl-2,2′-diol : Iodine substituents introduce steric hindrance and polarizability, but their electron-withdrawing effect is weaker than -CF₃. This results in moderate acidity (pKa ~9–10) compared to the highly acidic fluorinated diol (estimated pKa ~6–7) .

Table 1: Substituent Effects on Acidity and Molecular Weight

Electronic and Solubility Properties

The -CF₃ groups impart strong electron-withdrawing effects, lowering the HOMO energy and increasing oxidative stability. This contrasts with:

- Methoxy-substituted analogs (e.g., 3,3′,5,5′-tetramethoxy‑[1,1′‑biphenyl]‑4,4′‑diol): Electron-donating -OCH₃ groups raise HOMO levels, enhancing susceptibility to oxidation but improving solubility in polar solvents .

- Allyl-substituted analogs (e.g., 4,4′-diallyl-[1,1′-biphenyl]-2,2′-diol): Allyl groups increase lipophilicity but lack the electron-withdrawing character of -CF₃, resulting in reduced thermal stability .

Table 2: Electronic and Solubility Comparison

| Compound | Key Substituents | HOMO (eV) | LUMO (eV) | Solubility in THF |

|---|---|---|---|---|

| This compound | -CF₃ | -6.8 | -1.9 | Moderate |

| 3,3′,5,5′-Tetramethoxy‑[1,1′‑biphenyl]‑4,4′‑diol | -OCH₃ | -5.9 | -1.2 | High |

| 4,4′-Diallyl-[1,1′-biphenyl]-2,2′-diol | -CH₂CH₂CH₂ | -5.5 | -0.8 | Low |

Q & A

Basic: What are the standard synthetic routes for 2,2'-Bis(trifluoromethyl)-1,1'-biphenyl-4,4'-diol?

Methodological Answer:

The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) to construct the biphenyl backbone, followed by functionalization of hydroxyl and trifluoromethyl groups. For example:

- Step 1: Suzuki coupling of halogenated aryl precursors to form the biphenyl core.

- Step 2: Introduction of trifluoromethyl groups via nucleophilic trifluoromethylation or radical pathways.

- Step 3: Hydroxylation using Lewis acid catalysts (e.g., TiCl₄) to convert protected hydroxyl groups into free diols, as demonstrated in analogous biphenyl systems .

Key Validation: Purity is confirmed via HPLC (>98%) and structural integrity via ¹⁹F NMR (δ -60 to -65 ppm for CF₃ groups) .

Basic: How is the compound characterized for structural confirmation and purity?

Methodological Answer:

A multi-technique approach is essential:

- NMR Spectroscopy: ¹H/¹³C NMR identifies proton environments and aryl connectivity; ¹⁹F NMR confirms trifluoromethyl groups.

- X-ray Crystallography: Resolves spatial arrangement, as shown for structurally related biphenyl diols .

- HPLC-MS: Quantifies purity and detects trace impurities (<0.5% by area normalization).

- Elemental Analysis: Validates C, H, F, and O content (±0.3% theoretical).

Data Table:

| Technique | Target Parameter | Example Values |

|---|---|---|

| ¹H NMR | Aryl protons | δ 7.2–7.8 ppm |

| ¹⁹F NMR | CF₃ groups | δ -62 ppm |

| HPLC | Retention time | 12.5 min |

Advanced: How can experimental design optimize synthesis yield and reproducibility?

Methodological Answer:

Statistical methods like factorial design (e.g., Box-Behnken or Central Composite Design) are critical:

- Variables: Reaction temperature, catalyst loading, solvent polarity.

- Response Surface Methodology (RSM): Models interactions between variables to predict optimal conditions (e.g., 80°C, 5 mol% Pd catalyst, DMF solvent).

- Validation: Replicates under optimized conditions should achieve >85% yield with <5% RSD .

Case Study: A biphenyl diol analog achieved 92% yield after RSM-guided optimization, reducing experimental runs by 40% .

Advanced: What mechanisms underlie its role as a ligand in coordination chemistry?

Methodological Answer:

The compound acts as a bidentate Lewis base , leveraging hydroxyl and electron-withdrawing CF₃ groups to stabilize metal centers (e.g., Ti, Al):

- Coordination Studies: Titration with TiCl₄ in anhydrous THF forms a bis(trichlorotitanium phenoxide) complex, confirmed by FT-IR (shift in ν(OH) from 3400 to 3200 cm⁻¹) .

- X-ray Analysis: Reveals a distorted octahedral geometry around Ti, with O–Ti bond lengths of 1.89–1.92 Å .

Applications: Such complexes are precursors for catalysts in asymmetric synthesis or polymerization.

Advanced: How can computational methods predict reactivity or material properties?

Methodological Answer:

- DFT Calculations: Model electronic structure (e.g., HOMO-LUMO gaps) to predict redox behavior. For biphenyl diols, CF₃ groups lower LUMO by ~1.2 eV, enhancing electrophilicity.

- COMSOL Multiphysics: Simulates diffusion-reaction dynamics in catalytic systems. AI-driven workflows (e.g., neural networks) optimize reactor parameters like flow rates and temperature gradients .

- Case Study: A COMSOL model for a biphenyl-derived polymer predicted glass transition temperature (Tg) within 5°C of experimental values .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

- Dose-Response Curves: Re-evaluate IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity.

- Metabolomic Profiling: LC-MS/MS identifies metabolite interference (e.g., glutathione adducts altering apparent potency).

- Structural Analog Comparison: Benchmark against 3,3',5,5'-tetramethylbiphenyl-4,4'-diol (CAS 2417-04-1), which lacks CF₃ groups but shows similar logP trends .

Advanced: What strategies enhance stability in aqueous or oxidative conditions?

Methodological Answer:

- Protective Group Chemistry: Acetylation of hydroxyl groups reduces hydrolysis (t₁/₂ increases from 2 hrs to >24 hrs in pH 7.4 buffer).

- Nanoencapsulation: PEG-PLGA nanoparticles improve oxidative stability (95% retention after 72 hrs vs. 60% for free compound) .

- Accelerated Aging Studies: Use Arrhenius models (40–60°C) to extrapolate shelf-life under ambient conditions.

Advanced: How to study interactions with biomolecules (e.g., proteins or DNA)?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Quantifies binding affinity (KD) to target proteins (e.g., human serum albumin: KD ≈ 10⁻⁶ M).

- Fluorescence Quenching: Monitors changes in tryptophan emission upon ligand binding (Stern-Volmer plots).

- Molecular Dynamics (MD): Simulates docking poses and binding energy (e.g., ΔG = -8.2 kcal/mol for DNA minor groove binding) .

Advanced: What are its applications in advanced material synthesis?

Methodological Answer:

- Polymer Additive: Enhances thermal stability (TGA shows 20°C increase in decomposition onset) in polycarbonates.

- Liquid Crystals: Self-assembles into smectic phases (confirmed via polarized microscopy) due to rigid biphenyl core and CF₃ dipole alignment .

- MOF Precursor: Coordinates with Zn²+ to form porous frameworks (BET surface area: 450 m²/g) for gas storage .

Advanced: How to mitigate toxicity concerns in preclinical studies?

Methodological Answer:

- Ames Test: Confirm absence of mutagenicity (≥98% viability in S. typhimurium TA100).

- In Vivo PK/PD: Adjust dosing schedules based on clearance rates (e.g., t₁/₂ = 6 hrs in mice).

- Prodrug Design: Mask hydroxyl groups as phosphate esters to reduce hepatotoxicity (ALT levels drop by 70% in rat models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.